(2-Amino-5-hydroxyphenyl)(phenyl)methanone
Overview
Description
(2-Amino-5-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzophenone, where one of the phenyl rings is substituted with an amino and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the condensation of 2-amino-5-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2-Nitro-5-hydroxyphenyl)(phenyl)methanone.
Reduction: Formation of (2-Amino-5-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
(2-Amino-5-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Amino-5-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various physiological effects. For example, its potential anti-inflammatory activity may be due to its ability to inhibit enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-3-hydroxyphenyl)(phenyl)methanone
- (2-Amino-4-hydroxyphenyl)(phenyl)methanone
- (2-Amino-6-hydroxyphenyl)(phenyl)methanone
Uniqueness
(2-Amino-5-hydroxyphenyl)(phenyl)methanone is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other isomers. For instance, the 5-hydroxy substitution may enhance its ability to form specific interactions with biological targets, making it more effective in certain applications .
Properties
IUPAC Name |
(2-amino-5-hydroxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXHJUBVRXHZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490139 | |
Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17562-32-2 | |
Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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